Laricitrin Laricitrin Laricitrin is a monomethoxyflavone that is the 3'-O-methyl derivative of myricetin. It has a role as a metabolite. It is a pentahydroxyflavone, a monomethoxyflavone, a member of 3'-methoxyflavones and a 5'-hydroxy-3'-methoxyflavone. It derives from a myricetin. It is a conjugate acid of a laricitrin(1-).
Laricitrin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laricitrin is considered to be a flavonoid lipid molecule. Laricitrin is considered to be a practically insoluble (in water) and relatively neutral molecule. Laricitrin can be biosynthesized from myricetin.
Brand Name: Vulcanchem
CAS No.: 53472-37-0
VCID: VC20825566
InChI: InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3
SMILES: COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula: C16H12O8
Molecular Weight: 332.26 g/mol

Laricitrin

CAS No.: 53472-37-0

Cat. No.: VC20825566

Molecular Formula: C16H12O8

Molecular Weight: 332.26 g/mol

* For research use only. Not for human or veterinary use.

Laricitrin - 53472-37-0

Specification

Description Laricitrin is a monomethoxyflavone that is the 3'-O-methyl derivative of myricetin. It has a role as a metabolite. It is a pentahydroxyflavone, a monomethoxyflavone, a member of 3'-methoxyflavones and a 5'-hydroxy-3'-methoxyflavone. It derives from a myricetin. It is a conjugate acid of a laricitrin(1-).
Laricitrin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laricitrin is considered to be a flavonoid lipid molecule. Laricitrin is considered to be a practically insoluble (in water) and relatively neutral molecule. Laricitrin can be biosynthesized from myricetin.
CAS No. 53472-37-0
Molecular Formula C16H12O8
Molecular Weight 332.26 g/mol
IUPAC Name 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one
Standard InChI InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3
Standard InChI Key CFYMYCCYMJIYAB-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Boiling Point 667.4±55.0 °C(Predicted)

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